Cas no 2171461-00-8 (2-(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}cyclopentyl)acetic acid)

2171461-00-8 structure
Nome del prodotto:2-(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}cyclopentyl)acetic acid
2-(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}cyclopentyl)acetic acid Proprietà chimiche e fisiche
Nomi e identificatori
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- 2-(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}cyclopentyl)acetic acid
- 2-(3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}cyclopentyl)acetic acid
- 2171461-00-8
- EN300-1570166
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- Inchi: 1S/C28H34N2O5/c1-17(2)26(27(33)29-15-19-12-11-18(13-19)14-25(31)32)30-28(34)35-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-10,17-19,24,26H,11-16H2,1-2H3,(H,29,33)(H,30,34)(H,31,32)
- Chiave InChI: AGBYQQPFKMHAHP-UHFFFAOYSA-N
- Sorrisi: OC(CC1CCC(CNC(C(C(C)C)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C1)=O
Proprietà calcolate
- Massa esatta: 478.24677219g/mol
- Massa monoisotopica: 478.24677219g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 35
- Conta legami ruotabili: 10
- Complessità: 734
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.8
- Superficie polare topologica: 105Ų
2-(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}cyclopentyl)acetic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1570166-0.1g |
2-(3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}cyclopentyl)acetic acid |
2171461-00-8 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1570166-0.25g |
2-(3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}cyclopentyl)acetic acid |
2171461-00-8 | 0.25g |
$3099.0 | 2023-06-04 | ||
Enamine | EN300-1570166-10000mg |
2-(3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}cyclopentyl)acetic acid |
2171461-00-8 | 10000mg |
$4236.0 | 2023-09-24 | ||
Enamine | EN300-1570166-1000mg |
2-(3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}cyclopentyl)acetic acid |
2171461-00-8 | 1000mg |
$986.0 | 2023-09-24 | ||
Enamine | EN300-1570166-10.0g |
2-(3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}cyclopentyl)acetic acid |
2171461-00-8 | 10g |
$14487.0 | 2023-06-04 | ||
Enamine | EN300-1570166-0.05g |
2-(3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}cyclopentyl)acetic acid |
2171461-00-8 | 0.05g |
$2829.0 | 2023-06-04 | ||
Enamine | EN300-1570166-100mg |
2-(3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}cyclopentyl)acetic acid |
2171461-00-8 | 100mg |
$867.0 | 2023-09-24 | ||
Enamine | EN300-1570166-250mg |
2-(3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}cyclopentyl)acetic acid |
2171461-00-8 | 250mg |
$906.0 | 2023-09-24 | ||
Enamine | EN300-1570166-0.5g |
2-(3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}cyclopentyl)acetic acid |
2171461-00-8 | 0.5g |
$3233.0 | 2023-06-04 | ||
Enamine | EN300-1570166-5.0g |
2-(3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}cyclopentyl)acetic acid |
2171461-00-8 | 5g |
$9769.0 | 2023-06-04 |
2-(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}cyclopentyl)acetic acid Letteratura correlata
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1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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2. Book reviews
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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5. Back matter
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